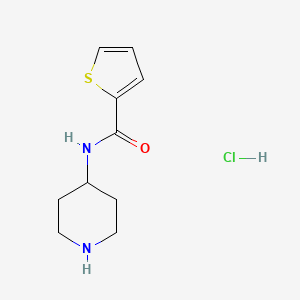

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Descripción general

Descripción

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a compound that features a piperidine ring and a thiophene ring connected through a carboxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both piperidine and thiophene moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.

Coupling Reaction: The piperidine and thiophene derivatives are then coupled through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, borane

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Piperidin-4-ylthiophene-2-carboxamide

Substitution: N-alkyl or N-acyl piperidine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is utilized in the design and synthesis of potential drug candidates. Its structural features, including the piperidine and thiophene moieties, provide a scaffold for developing compounds with desired biological activities.

Key Characteristics:

- Molecular Formula: C10H14N2OS

- Average Mass: 214.30 Da

- Hydrochloride Form: Enhances solubility and stability in biological systems.

Pharmacological Applications

Research indicates that this compound exhibits a range of pharmacological properties, including:

Anticancer Activity

- Mechanism of Action: The compound may inhibit key signaling pathways involved in cancer cell proliferation. Studies have shown that structurally related compounds can selectively inhibit protein kinases such as Akt, which is vital for cell survival and proliferation .

Antimicrobial Properties

- The compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

- Initial studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

Chemical Biology

In chemical biology, this compound serves as a probe to study biological pathways and molecular interactions. Its ability to interact with various receptors enhances its utility in exploring cellular mechanisms.

Receptor Interactions

- The piperidine ring enhances binding affinity to receptors in the central nervous system, which may lead to neuroactive properties.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science and catalysis. Its unique structure allows for the development of new materials with specific properties.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity : In vitro studies have shown that related compounds exhibit significant activity against cancer cell lines through selective inhibition of protein kinases like Akt . This suggests that this compound could similarly impact cancer treatment strategies.

- Neuroactive Properties : Research into the neuroactive effects of similar compounds has indicated potential applications in treating neurological disorders by enhancing receptor binding affinity.

- Antimicrobial Studies : Experimental evaluations have highlighted the compound's effectiveness against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(piperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

Thiophene-2-carboxamide: Lacks the piperidine moiety, focusing on the thiophene ring.

Uniqueness

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Actividad Biológica

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, a synthetic compound featuring a piperidine moiety and a thiophene ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14ClN2OS

- Molecular Weight : 246.76 g/mol

- Appearance : White crystalline powder

The structural features of this compound contribute to its interaction with various biological targets, making it a candidate for diverse pharmacological applications.

This compound operates through several biochemical pathways:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially modulating their activity.

- Cell Signaling Modulation : It influences cellular processes by altering cell signaling pathways and gene expression.

- Receptor Antagonism : Research indicates significant activity as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is crucial for developing treatments for migraines and other neurological disorders.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

Anticancer Activity

Research has explored the anticancer potential of this compound through its interaction with specific molecular targets:

- In Vitro Studies : this compound has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies indicate that compounds with similar scaffolds exhibit IC50 values in the micromolar range against hepatocellular carcinoma cells .

Case Studies

-

CGRP Receptor Antagonism :

- A study highlighted the compound's role as a CGRP receptor antagonist, demonstrating its potential in treating migraine disorders by blocking CGRP signaling pathways.

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRNEWDOPNYHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672582 | |

| Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211130-98-1 | |

| Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.